N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide can be achieved through a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the amide group: The amide group can be introduced by reacting the furan derivative with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Alkylation: The ethyloctyl group can be introduced through an alkylation reaction using an alkyl halide and a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological pathways involving amides and furans.
Drug Development:
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-methyloctyl]-2,5-dimethylfuran-3-carboxamide
- N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-propyloctyl]-2,5-dimethylfuran-3-carboxamide
Uniqueness
The uniqueness of N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide lies in its specific combination of functional groups and the length of the alkyl chain. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H38N2O4 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C25H38N2O4/c1-7-9-11-25(8-2,16-27-24(29)22-15-18(4)31-20(22)6)12-10-13-26-23(28)21-14-17(3)30-19(21)5/h14-15H,7-13,16H2,1-6H3,(H,26,28)(H,27,29) |
InChI Key |
CMMKTPDMLWIPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCCNC(=O)C1=C(OC(=C1)C)C)CNC(=O)C2=C(OC(=C2)C)C |
Origin of Product |
United States |
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